
3-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Novel Synthesis Routes and Antiviral Activities
A study detailed a new synthesis route for benzamide-based 5-aminopyrazoles, which are relevant due to their significant antiviral activities against the H5N1 subtype of the influenza A virus. This research demonstrates the chemical versatility and potential biomedical applications of compounds structurally related to 3-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide, showcasing their relevance in developing antiviral agents (Hebishy et al., 2020).
Neuroleptic Properties Exploration
Another study explored the neuroleptic activity of benzamides, which shares a structural similarity with 3-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide. This investigation into benzamides and their derivatives demonstrates the compound's potential in the development of new drugs for psychosis treatment, highlighting its relevance in pharmaceutical research (Iwanami et al., 1981).
Electrophysiological Activities and Cardiac Applications
Research into the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including compounds similar to 3-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide, highlights their potential as class III electrophysiological agents. This underscores the compound's importance in developing new treatments for cardiac arrhythmias, marking its significance in cardiovascular medicine (Morgan et al., 1990).
Antibacterial Applications
A study focusing on the synthesis and characterization of benzamide derivatives, including structures akin to 3-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide, revealed their antibacterial activity towards both gram-positive and gram-negative bacteria. This research highlights the compound's potential utility in combating bacterial infections, emphasizing its relevance in antimicrobial drug development (Adam et al., 2016).
Anti-fibrosis Drug Potential
Investigations into the pharmacokinetics, tissue distribution, and metabolism of novel ALK5 inhibitors structurally related to 3-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide indicate their potential as effective oral anti-fibrotic drugs. These studies are crucial for understanding the compound's applications in treating fibrosis, demonstrating its significance in therapeutic development for fibrotic diseases (Kim et al., 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-methyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-4-3-5-13(10-11)15(20)17-9-8-16-14-7-6-12(2)18-19-14/h3-7,10H,8-9H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGYITYGJMKJGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCNC2=NN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

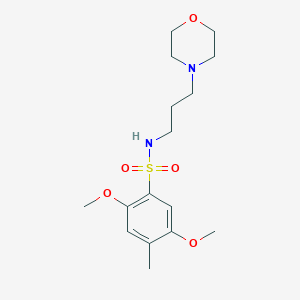
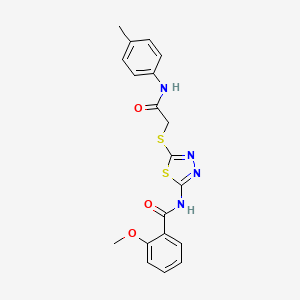
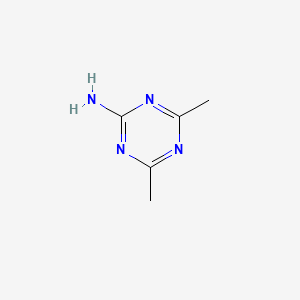
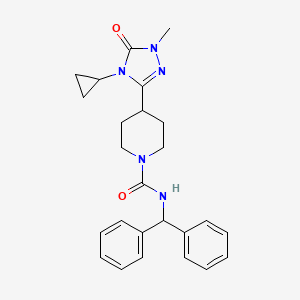
![3-Amino-4-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B2595399.png)

![4-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]piperidine](/img/structure/B2595402.png)
![4-{[(2-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2595403.png)
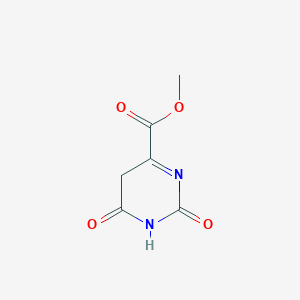


![3-[(Benzyloxy)methyl]-4-fluorobenzoic acid](/img/structure/B2595409.png)
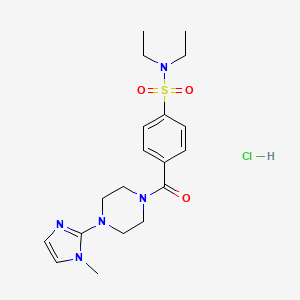
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone 2,2,2-trifluoroacetate](/img/structure/B2595412.png)